molecular formula C13H12O2 B6369939 3-(2-Hydroxymethylphenyl)phenol CAS No. 878996-36-2

3-(2-Hydroxymethylphenyl)phenol

Cat. No.: B6369939
CAS No.: 878996-36-2
M. Wt: 200.23 g/mol
InChI Key: KPDZMDHGDXVZDI-UHFFFAOYSA-N
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Description

3-(2-Hydroxymethylphenyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxymethylphenyl)phenol can be synthesized through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are typically obtained from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method ensures good yields and regiospecificity.

Another method involves the hydroxymethylation of phenols using paraformaldehyde under acidic conditions. This reaction can result in the formation of both hydroxymethyl and bishydroxymethyl derivatives . Industrial production methods may vary, but they often involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated phenolic compounds.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxymethylphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring can participate in hydrogen bonding and other interactions with biological molecules. This compound can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, its phenolic structure allows it to modulate cell signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymethylphenol
  • 4-Hydroxymethylphenol
  • 2,4-Dihydroxymethylphenol

Uniqueness

3-(2-Hydroxymethylphenyl)phenol is unique due to the specific positioning of the hydroxymethyl group on the phenol ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other hydroxymethylphenol derivatives .

Properties

IUPAC Name

3-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8,14-15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDZMDHGDXVZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683435
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878996-36-2
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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